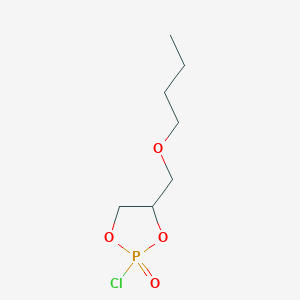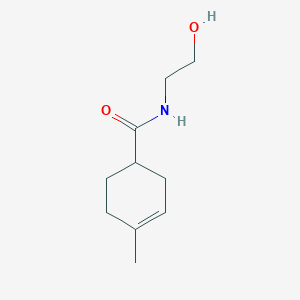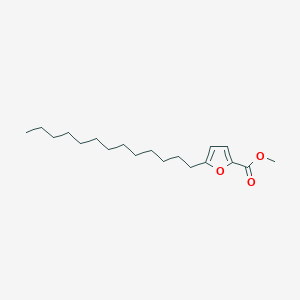![molecular formula C18H22O3 B14486074 2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol CAS No. 65270-80-6](/img/structure/B14486074.png)
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol is an organic compound known for its unique structure and properties. It is a derivative of phenol and contains a peroxy group, making it a valuable compound in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol typically involves the reaction of phenylmagnesium bromide with acetone to form 2-Phenyl-2-propanol . This intermediate is then subjected to peroxidation to introduce the peroxy group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions followed by controlled peroxidation processes. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, forming different oxidized products.
Reduction: The compound can be reduced to form 2-Phenyl-2-propanol.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: 2-Phenyl-2-propanol.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of various polymers and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol involves the generation of free radicals from the peroxy group. These radicals can initiate various chemical reactions, including polymerization and oxidation. The phenolic group can also interact with biological molecules, potentially exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A precursor in the synthesis of the compound.
Cumene hydroperoxide: Another peroxy compound with similar radical-initiating properties.
Uniqueness
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol is unique due to its combination of a phenolic group and a peroxy group, making it versatile in both chemical reactions and industrial applications .
Propriétés
Numéro CAS |
65270-80-6 |
|---|---|
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[2-(2-phenylpropan-2-ylperoxy)propan-2-yl]phenol |
InChI |
InChI=1S/C18H22O3/c1-17(2,14-10-6-5-7-11-14)20-21-18(3,4)15-12-8-9-13-16(15)19/h5-13,19H,1-4H3 |
Clé InChI |
BNXMTXMTSMJEIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)







